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molecular formula C10H15O2P B8613564 Ethyl ethylphenylphosphinate CAS No. 2227-43-2

Ethyl ethylphenylphosphinate

Cat. No. B8613564
M. Wt: 198.20 g/mol
InChI Key: BHYBJNSQCWMPAJ-UHFFFAOYSA-N
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Patent
US05830915

Procedure details

To a solution of ethyl ethylphenylphosphinate (2 g, 10 mmol) in benzene (200 mL) is added oxalyl chloride (1.3 mL, 15 mmol). The mixture is stirred for 3 hours at room temperature. The volatiles are removed on a rotary evaporater and the product is dried under vacuum for 12 hours to give ethylphenylphosphinic chloride as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([P:3]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=O)[O:4]CC)[CH3:2].C(Cl)(=O)C([Cl:17])=O>C1C=CC=CC=1>[CH2:1]([P:3]([Cl:17])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)P(OCC)(=O)C1=CC=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed on a rotary evaporater
CUSTOM
Type
CUSTOM
Details
the product is dried under vacuum for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)P(=O)(C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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